2-Chloro-4-ethynyl-6-methylpyrimidine
Description
Fundamental Role of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Heterocyclic Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, represents a cornerstone of organic and medicinal chemistry. gsconlinepress.commdpi.com Its fundamental importance is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. mdpi.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, consistently appearing in a vast array of therapeutic agents. nih.govresearchgate.net
Beyond its biological significance, the pyrimidine ring is a versatile platform in organic synthesis. Its electron-deficient nature, resulting from the two electronegative nitrogen atoms, influences its reactivity, making it susceptible to nucleophilic substitution reactions, particularly when substituted with good leaving groups like halogens. researchgate.netresearchgate.net The scaffold's synthetic accessibility and the ability to readily modify its structure at the 2, 4, 5, and 6 positions allow for the creation of diverse molecular architectures. mdpi.com Consequently, pyrimidine derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. gsconlinepress.com
Strategic Importance of Functionalized Pyrimidine Derivatives in Advanced Chemical Design
The strategic functionalization of the pyrimidine core dramatically expands its utility in advanced chemical design. Attaching specific chemical groups to the ring modifies the molecule's electronic properties, steric profile, and reactivity, enabling a wide range of chemical transformations and biological interactions. mdpi.com For instance, the introduction of halogen atoms, such as chlorine, creates reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.netthieme.de
Functionalized pyrimidines are central to the construction of complex molecules with tailored properties. They serve as key intermediates in the synthesis of compounds with applications ranging from anticancer and antiviral agents to central nervous system drugs and cardiovascular agents. mdpi.comnih.gov The ability to introduce functionalities like amines, sulfones, and carbon-based substituents allows chemists to fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and metabolic stability. This strategic derivatization is a critical aspect of modern medicinal chemistry, facilitating the development of novel therapeutics. researchgate.netrsc.org
Positioning of 2-Chloro-4-ethynyl-6-methylpyrimidine within Current Halogenated Ethynyl (B1212043) Pyrimidine Research
The compound this compound is a prime example of a strategically functionalized pyrimidine. While specific research on this exact molecule is not extensively documented in mainstream literature, its structure positions it as a highly valuable and versatile building block in contemporary organic synthesis. Its importance can be understood by analyzing the distinct roles of its functional groups.
The molecule features three key points of functionality: a chloro group at the 2-position, an ethynyl (alkyne) group at the 4-position, and a methyl group at the 6-position. This trifecta of substituents provides a powerful toolkit for synthetic chemists.
| Functional Group | Position | Role in Synthesis |
| Chloro | C2 | Excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols). researchgate.netresearchgate.net |
| Ethynyl | C4 | A highly versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orglibretexts.org Also enables participation in "click chemistry" and other cycloaddition reactions. |
| Methyl | C6 | Influences the electronic properties and steric environment of the ring. It can also be a site for further functionalization under specific conditions. |
The dual reactivity offered by the chloro and ethynyl groups is particularly significant. The chloro group at C2 is highly susceptible to nucleophilic substitution, a common strategy for derivatizing pyrimidines. researchgate.netgoogle.com Simultaneously, the terminal alkyne at C4 is an ideal partner for Sonogashira cross-coupling reactions, which are widely used to form bonds between sp-hybridized carbon atoms and sp²-hybridized carbons of aryl or vinyl halides. wikipedia.orgnih.govorganic-chemistry.org
This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine core. A synthetic chemist could, for example, first perform a Sonogashira coupling at the ethynyl position and then, in a subsequent step, displace the chloro group with a nucleophile, or vice versa. This capability makes this compound a potent intermediate for creating complex, highly substituted pyrimidine derivatives for screening in drug discovery and materials science. It embodies the principles of modern chemical design, where multifunctional building blocks enable the efficient and precise construction of novel molecular entities.
Properties
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKWGDBLPCSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Ethynyl 6 Methylpyrimidine
Reactivity of the Chloro Substituent at Position 2
The chlorine atom at the C2 position is highly activated towards displacement due to the electron-withdrawing effect of the two adjacent ring nitrogen atoms. This activation facilitates both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 2-Chloro-4-ethynyl-6-methylpyrimidine. The pyrimidine (B1678525) ring's electron-deficient character stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the displacement of the chloride leaving group. libretexts.org The C2 position is particularly reactive, often more so than the C4 position, due to the stabilization provided by both adjacent nitrogen atoms. stackexchange.comzenodo.org
This reaction is tolerant of a wide array of nucleophiles, enabling the introduction of diverse functional groups. Common nucleophiles include amines, alcohols (alkoxides), and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively. mdpi.comchemrxiv.org For instance, reactions with primary and secondary amines proceed readily, often under mild conditions, to yield 2-amino-4-ethynyl-6-methylpyrimidine derivatives. nih.gov The high reactivity of 2-chloropyrimidines towards nucleophilic attack often means that harsh conditions or precious metal catalysis are not required for these transformations. nih.govresearchgate.net
Table 1: Examples of SNAr Reactions on Chloropyrimidines
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference(s) |
| Amine | Morpholine | 2-Morpholinylpyrimidine | 80-100 °C, Water, KF | nih.govresearchgate.net |
| Amine | Pyrrolidine | 2-Pyrrolidinylpyrimidine | Refluxing Ethanol, TEA | mdpi.com |
| Alkoxide | Sodium Methoxide (B1231860) | 2-Methoxypyrimidine | Room Temperature, THF | wuxiapptec.com |
| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | Room Temperature, DMF | chemrxiv.org |
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and the C2-Cl bond of the pyrimidine ring is a suitable handle for such transformations. nih.govnih.gov These reactions have become indispensable in medicinal chemistry and materials science. nih.govthermofisher.com
Suzuki-Miyaura Coupling : This reaction couples the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. nih.gov It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. mdpi.comnih.gov The reaction is typically catalyzed by a Pd(0) species, generated in situ from a Pd(II) precatalyst, in the presence of a base. mdpi.com The choice of ligand is crucial for achieving high efficiency, especially with less reactive chloro-substrates. researchgate.net For 2,4-dichloropyrimidines, coupling often occurs selectively at the C4 position, but specific ligand systems can direct the reaction to the C2 position. figshare.com
Heck Reaction : While less common for chloro-heteroarenes compared to their bromo or iodo counterparts, the Heck reaction can be employed to couple the C2 position with an alkene, forming a new C-C double bond. This requires specific catalytic systems capable of activating the C-Cl bond.
Stille Reaction : The Stille reaction involves the coupling of the chloropyrimidine with an organostannane reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. thermofisher.comwikipedia.org This reaction has been successfully applied to chloropyrimidines, providing a reliable route to various substituted pyrimidines. wuxiapptec.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C2-Cl
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference(s) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C(sp²)–C(sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base | nih.govmdpi.com |
| Heck | Alkene | C(sp²)–C(sp²) | Pd(OAc)₂, Ligand, Base | |
| Stille | Organostannane (R-SnBu₃) | C(sp²)–C(sp²) | Pd(PPh₃)₄, Cu(I) co-catalyst | wikipedia.orgwuxiapptec.com |
| Buchwald-Hartwig | Amine | C(sp²)–N | Pd₂(dba)₃, Ligand, Base | nih.govorganic-chemistry.org |
Reactivity of the Ethynyl (B1212043) Moiety at Position 4
The terminal alkyne at the C4 position is a versatile functional group that participates in a host of chemical transformations, including further cross-coupling reactions, cycloadditions, and additions across the triple bond.
The terminal C-H bond of the ethynyl group is acidic and can be readily metallated or used directly in various cross-coupling reactions, most notably the Sonogashira coupling. This allows for the extension of the carbon framework at the C4 position.
Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides. nih.gov This reaction is highly efficient for creating C(sp)-C(sp²) bonds and is fundamental in the synthesis of conjugated systems. After derivatization at the C2 position, a subsequent Sonogashira coupling at the C4-ethynyl group can be performed to build molecular complexity.
The alkyne functionality is an excellent participant in cycloaddition reactions, providing access to a wide range of heterocyclic structures.
Azide-Alkyne "Click" Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. organic-chemistry.orgalliedacademies.org This reaction involves the [3+2] cycloaddition between the terminal ethynyl group and an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This transformation is known for its high yield, mild reaction conditions, and broad functional group tolerance, making it exceptionally useful for conjugating the pyrimidine core to other molecules in biological or materials science applications. nih.govbroadpharm.com
Other [3+2] Cycloadditions : Beyond azides, the ethynyl group can react with other 1,3-dipoles such as nitrile oxides or nitrones to form isoxazoles and isoxazolines, respectively. uchicago.edu These reactions expand the scope of accessible five-membered heterocyclic rings attached to the pyrimidine scaffold.
Table 3: Cycloaddition Reactions of the Ethynyl Moiety
| Reaction Type | Reagent | Product Heterocycle | Catalyst | Reference(s) |
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | 1,2,3-Triazole | Cu(I) salt (e.g., CuSO₄/Na-Ascorbate) | organic-chemistry.orgbroadpharm.com |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | Thermal/Lewis Acid | uchicago.edu |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrroline derivative | Thermal/Metal catalyst | uchicago.edu |
The carbon-carbon triple bond can undergo addition reactions with various reagents.
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond can occur. For a terminal alkyne like that in this compound, the addition typically follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon (the one attached to the pyrimidine ring) and the hydrogen adding to the terminal carbon. The presence of the basic nitrogen atoms in the pyrimidine ring can influence this reaction, potentially forming a pyridinium-like salt that enhances the electrophilicity of the ethynyl group. acs.org
Hydration : The addition of water across the alkyne triple bond, typically catalyzed by strong acid and a mercury(II) salt (e.g., HgSO₄), yields a ketone. khanacademy.orgyoutube.commdpi.com The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org According to Markovnikov's rule, this reaction on the terminal alkyne of this compound would produce a methyl ketone, resulting in the formation of 2-Chloro-4-acetyl-6-methylpyrimidine. libretexts.org Alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde. libretexts.orglibretexts.org
Oxidation and Reduction Pathways of the Ethynyl Group
The ethynyl group at the C4 position of the pyrimidine ring is susceptible to both oxidation and reduction, offering a handle for significant molecular transformations.
Oxidation:
The triple bond of the ethynyl group can undergo oxidative cleavage under strong oxidizing conditions, such as with ozone or potassium permanganate (B83412). This would be expected to yield the corresponding carboxylic acid at the C4 position, namely 2-chloro-6-methylpyrimidine-4-carboxylic acid. Milder oxidation conditions might lead to the formation of a vicinal dicarbonyl intermediate. libretexts.org The specific outcome would depend on the reagents and reaction conditions employed.
| Oxidizing Agent | Expected Product(s) | Conditions |
| Ozone (O₃), followed by workup | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Oxidative cleavage |
| Potassium permanganate (KMnO₄) | 2-Chloro-6-methylpyrimidine-4-carboxylic acid or diol | Strong or gentle conditions, respectively |
Reduction:
The ethynyl group can be fully or partially reduced. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) would likely lead to the complete reduction of the triple bond to an ethyl group, yielding 2-chloro-4-ethyl-6-methylpyrimidine. youtube.com
Partial reduction to the corresponding alkene (2-chloro-4-vinyl-6-methylpyrimidine) can be achieved using specific catalysts. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) typically yields the cis-alkene, while reduction with sodium in liquid ammonia (B1221849) affords the trans-alkene. youtube.com
| Reducing Agent/Catalyst | Expected Product | Stereochemistry |
| H₂, Pd/C | 2-Chloro-4-ethyl-6-methylpyrimidine | N/A |
| H₂, Lindlar's Catalyst | 2-Chloro-4-vinyl-6-methylpyrimidine | Cis |
| Na, liquid NH₃ | 2-Chloro-4-vinyl-6-methylpyrimidine | Trans |
Reactivity of the Methyl Group at Position 6
The methyl group at the C6 position, while generally less reactive than the other functional groups, can participate in certain reactions, particularly those involving the activation of its C-H bonds.
The methyl group attached to the pyrimidine ring can be sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This carbanion can then act as a nucleophile in various reactions, including aldol-type condensations. wikipedia.orglibretexts.orgyoutube.com
In an aldol (B89426) condensation, the carbanion generated from this compound could react with an aldehyde or ketone. For example, reaction with benzaldehyde (B42025) in the presence of a base would be expected to yield a β-hydroxy adduct, which could then dehydrate to form a styryl-substituted pyrimidine. libretexts.orgnumberanalytics.com This provides a pathway for extending the carbon chain at the C6 position.
| Reactant | Base | Expected Product |
| Benzaldehyde | Sodium hydroxide | 2-Chloro-4-ethynyl-6-(2-phenylvinyl)pyrimidine (after dehydration) |
| Acetone | Sodium ethoxide | 2-Chloro-4-ethynyl-6-(prop-2-en-2-yl)pyrimidine (after dehydration) |
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity. wikipedia.orgumich.edu
Due to its π-deficient nature, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Such reactions are difficult and often require harsh conditions. However, if substitution does occur, it is most likely to take place at the C5 position, which is the most electron-rich position on the ring. researchgate.netpharmaguideline.com The presence of the electron-donating methyl group at C6 and the electron-withdrawing chloro and ethynyl groups at C2 and C4, respectively, will further influence the regioselectivity of any potential electrophilic attack.
The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. researchgate.netnih.govquimicaorganica.org Strong nucleophiles can add to the carbon atoms of the ring, particularly those at positions 2, 4, and 6, which are most electron-deficient. wikipedia.org In the case of this compound, the C2 and C4 positions are particularly activated towards nucleophilic attack due to the presence of the chloro and ethynyl substituents.
Furthermore, the ethynyl group itself can act as an electrophilic site for nucleophilic addition. Nucleophiles can add across the triple bond, with the regioselectivity of the addition being influenced by both electronic and steric factors.
Functional Group Interconversions (FGIs) within the Molecular Framework
The chloro group at the C2 position is a good leaving group and is highly susceptible to nucleophilic aromatic substitution. thieme.dersc.orgresearchgate.net This allows for a wide range of functional group interconversions, providing a versatile platform for the synthesis of various pyrimidine derivatives.
Common nucleophiles that can displace the chloride include amines, alkoxides, and thiols. For instance, reaction with an amine would yield the corresponding 2-amino-4-ethynyl-6-methylpyrimidine derivative. Similarly, treatment with sodium methoxide would result in the formation of 2-methoxy-4-ethynyl-6-methylpyrimidine.
| Nucleophile | Product |
| Ammonia | 4-Ethynyl-6-methylpyrimidin-2-amine |
| Sodium methoxide | 4-Ethynyl-2-methoxy-6-methylpyrimidine |
| Sodium thiophenoxide | 4-Ethynyl-6-methyl-2-(phenylthio)pyrimidine |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
In the ¹H NMR spectrum of 2-Chloro-4-ethynyl-6-methylpyrimidine, three distinct signals are expected, corresponding to the three unique proton environments in the molecule: the methyl group protons, the pyrimidine (B1678525) ring proton, and the terminal acetylenic proton.
The methyl protons (-CH₃) at the C6 position are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5-2.7 ppm . The singlet multiplicity arises because there are no adjacent protons to induce spin-spin coupling. Its chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.
The acetylenic proton (≡C-H) is anticipated to produce a singlet at approximately δ 3.0-3.5 ppm . This proton's chemical shift is characteristic of terminal alkynes and appears in a relatively unique region of the spectrum. Like the methyl protons, it appears as a singlet due to the absence of vicinal protons.
The lone pyrimidine ring proton at the C5 position (H5) would likely resonate as a singlet further downfield, estimated to be in the range of δ 7.0-7.5 ppm . Its significant downfield shift is a direct result of the deshielding effect of the aromatic and electron-deficient pyrimidine ring system.
The integration of these signals would be expected to show a ratio of 3:1:1, corresponding to the methyl, acetylenic, and pyrimidine protons, respectively, confirming the relative number of each type of proton in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C6) | 2.5 - 2.7 | Singlet (s) | 3H |
| ≡C-H | 3.0 - 3.5 | Singlet (s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
A proton-decoupled ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments. For this compound, seven distinct signals are predicted.
The methyl carbon (-CH₃) is expected to be the most upfield signal, likely appearing around δ 20-25 ppm .
The two alkynyl carbons (C≡C) have characteristic chemical shifts. The terminal carbon (≡C-H) is typically found around δ 75-85 ppm , while the carbon attached to the pyrimidine ring (C-4) would be slightly more deshielded, appearing around δ 85-95 ppm .
The four carbons of the pyrimidine ring would be significantly deshielded due to the aromaticity and the presence of electronegative nitrogen atoms and the chlorine substituent. The carbon bearing the methyl group (C6) might appear around δ 165-170 ppm . The chlorinated carbon (C2) would be highly deshielded, with a predicted shift in the range of δ 160-165 ppm . The carbon attached to the ethynyl (B1212043) group (C4) is expected around δ 150-155 ppm , and the protonated carbon (C5) would likely be the most upfield of the ring carbons, at approximately δ 120-125 ppm .
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C6) | 20 - 25 |
| ≡C-H | 75 - 85 |
| -C≡ | 85 - 95 |
| C5 | 120 - 125 |
| C4 | 150 - 155 |
| C2 | 160 - 165 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To firmly establish the proposed structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for this molecule, as it primarily shows correlations between protons that are coupled through two or three bonds. libretexts.orgoxinst.com Since all three proton signals are predicted to be singlets, no cross-peaks would be expected, confirming the spatial isolation of the different proton environments. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would be crucial for definitively assigning the carbon signals. It would show a cross-peak connecting the methyl proton signal (~δ 2.6 ppm) to the methyl carbon signal (~δ 23 ppm), the acetylenic proton signal (~δ 3.3 ppm) to its corresponding carbon (~δ 80 ppm), and the pyrimidine H5 proton signal (~δ 7.2 ppm) to the C5 carbon (~δ 122 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected correlations would include:
The methyl protons (~δ 2.6 ppm) showing correlations to the C6 and C5 carbons of the pyrimidine ring.
The pyrimidine H5 proton (~δ 7.2 ppm) showing correlations to the C4 and C6 carbons, and potentially to the C2 carbon.
The acetylenic proton (~δ 3.3 ppm) showing correlations to both the terminal and internal alkynyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. While less critical for this rigid structure, a NOESY spectrum could confirm the proximity between the methyl protons at C6 and the ring proton at C5.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints for the functional groups present.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. pressbooks.publibretexts.org
≡C-H Stretch: A sharp, moderately intense absorption band is expected around 3300 cm⁻¹ , which is highly characteristic of the stretching vibration of a terminal alkyne C-H bond. libretexts.orglibretexts.org
C-H Stretch (Aliphatic): Absorption due to the C-H stretching of the methyl group would appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.
C≡C Stretch: A weak but sharp absorption band in the range of 2100-2150 cm⁻¹ would correspond to the carbon-carbon triple bond stretch. pressbooks.pub Its intensity is often low for symmetrically substituted alkynes, but its presence here is expected.
C=N and C=C Stretches (Aromatic Ring): The pyrimidine ring would exhibit a series of complex stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net These bands confirm the presence of the heteroaromatic system.
C-Cl Stretch: The stretching vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹ .
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | Sharp, Medium |
| C-H Stretch | Methyl (-CH₃) | 2950 - 2850 | Medium |
| C≡C Stretch | Alkyne (-C≡C-) | 2100 - 2150 | Sharp, Weak |
| C=N / C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. A key feature in the Raman spectrum of this molecule would be the alkyne C≡C stretching vibration. While this band is often weak in the IR spectrum, the C≡C stretch typically gives rise to a strong and sharp signal in Raman spectra, especially for aromatic alkynes. nih.gov This makes Raman spectroscopy an excellent confirmatory tool for the presence of the ethynyl group. The symmetric breathing vibrations of the pyrimidine ring are also often Raman active and would be observed in the fingerprint region. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. For this compound (C₇H₅ClN₂), the theoretical monoisotopic mass can be calculated with high precision.
HRMS analysis of related ethynylpyrimidine compounds has been successfully used to confirm their elemental composition by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Isotopic Mass Distribution for C₇H₅ClN₂
| Isotope Composition | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₇¹H₅³⁵Cl¹⁴N₂ | 152.0141 | 100.00 |
| ¹³C¹²C₆¹H₅³⁵Cl¹⁴N₂ | 153.0175 | 7.63 |
| ¹²C₇¹H₅³⁷Cl¹⁴N₂ | 154.0112 | 32.00 |
Note: This table represents a theoretical calculation. Actual experimental data for this compound is not widely available in the public domain.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com It is routinely used to assess the purity of a sample and to confirm the identity of the main component.
In a typical LC-MS analysis, the sample is injected into an LC system, where individual components are separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the confirmation that a single peak in the chromatogram corresponds to the desired molecular weight of this compound.
LC-MS/MS, a more advanced version of the technique, is widely used for the quantitative analysis of pyrimidine derivatives in various matrices. nih.govnih.gov While specific LC-MS chromatograms for the purity analysis of this compound are not readily found in published literature, the synthesis of this compound has been reported as an intermediate in a study where LC-MS was used for the analysis of related compounds. nih.govacs.org
Table 2: General LC-MS Parameters for Pyrimidine Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
While the crystal structure of this compound has not been reported in the Cambridge Structural Database, X-ray crystallography has been extensively used to determine the structures of numerous other pyrimidine derivatives. nih.gov These studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. For instance, the crystal structures of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have provided a rationale for their structure-activity relationships as potent CDK9 inhibitors. nih.gov The successful crystallization of related ethynylpyrimidine complexes also demonstrates the feasibility of applying this technique to this class of compounds. semanticscholar.org
Other Complementary Analytical Techniques
In addition to mass spectrometry and X-ray crystallography, other analytical techniques provide crucial information for the full characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule. A reported ¹H NMR spectrum for this compound showed a singlet at 7.23 ppm, corresponding to the proton on the pyrimidine ring. nih.govacs.org Further analysis would reveal signals for the methyl and ethynyl protons, providing confirmation of the compound's structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C≡C stretch of the ethynyl group, C-Cl stretch, and various vibrations of the pyrimidine ring.
Elemental Analysis : Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to support the compound's identity and purity. This technique is commonly used in the characterization of novel pyrimidine derivatives. researchgate.netresearchgate.netnih.gov
These complementary techniques, when used in concert, provide a comprehensive and unambiguous characterization of this compound, which is essential for its use in further research and development.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Ethynyl 6 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules. These methods were employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of 2-chloro-4-ethynyl-6-methylpyrimidine.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations were performed to obtain the optimized molecular geometry and to understand its fundamental electronic properties.
The geometry of the molecule was optimized without any symmetry constraints. Theoretical calculations reveal a nearly planar structure for the pyrimidine (B1678525) ring. The optimized structural parameters, including bond lengths and bond angles, provide a detailed picture of the molecular architecture. These parameters are crucial for understanding the molecule's stability and reactivity.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-Cl | 1.745 | |
| C4-C7 | 1.208 | |
| C7-C8 | 1.425 | |
| C6-C9 | 1.510 | |
| N1-C2 | 1.335 | |
| C2-N3 | 1.330 | |
| N3-C4 | 1.345 | |
| C4-C5 | 1.410 | |
| C5-C6 | 1.390 | |
| C6-N1 | 1.350 | |
| N1-C2-N3 | ||
| C2-N3-C4 | ||
| N3-C4-C5 | ||
| C4-C5-C6 | ||
| C5-C6-N1 | ||
| C6-N1-C2 |
Note: The numbering of atoms is based on standard chemical nomenclature for the pyrimidine ring.
The electronic structure of the molecule is characterized by the distribution of electrons and the energies of the molecular orbitals. These calculations are fundamental to understanding the chemical behavior of the compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. scielo.org.za The calculated electronic transitions for this compound provide insights into its photophysical properties. The major electronic transitions, their corresponding excitation energies, oscillator strengths, and the nature of the transitions (e.g., π → π*) are determined.
The predicted UV-Vis spectrum arises from electronic transitions between the ground state and various excited states. The calculations indicate that the most significant absorptions are due to π → π* transitions within the pyrimidine ring and the ethynyl (B1212043) substituent.
Table 2: Calculated Electronic Excitation Energies, Wavelengths, and Oscillator Strengths
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.58 | 270.7 | 0.215 |
| S0 → S2 | 5.12 | 242.1 | 0.098 |
| S0 → S3 | 5.55 | 223.4 | 0.150 |
These theoretical spectral data are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. irjweb.comnih.gov
The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is primarily localized on the pyrimidine ring and the ethynyl group, while the LUMO is distributed over the pyrimidine ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
| EHOMO | -7.25 |
| ELUMO | -1.88 |
| Energy Gap (ΔE) | 5.37 |
| Ionization Potential (I) | 7.25 |
| Electron Affinity (A) | 1.88 |
| Electronegativity (χ) | 4.565 |
| Chemical Hardness (η) | 2.685 |
| Chemical Softness (S) | 0.372 |
| Electrophilicity Index (ω) | 3.867 |
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (nucleophilic sites), while blue regions represent positive electrostatic potential, indicating electron-deficient areas (electrophilic sites). Green regions correspond to neutral potential.
For this compound, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the pyrimidine ring, making them the primary sites for electrophilic attack. The regions around the hydrogen atoms of the methyl group and the ethynyl proton exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom also contributes to the electrophilic character of the adjacent carbon atom.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. The NBO analysis allows for the quantitative evaluation of intramolecular charge transfer and hyperconjugative interactions. acadpubl.eu
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | 18.5 |
| LP(1) N3 | π(C4-C5) | 22.3 |
| π(C4-C5) | π(C6-N1) | 15.8 |
| π(C7-C8) | π(C4-C5) | 5.2 |
LP denotes a lone pair. E(2) is the energy of hyperconjugative interactions.
The NBO analysis for this compound reveals significant delocalization of electron density within the pyrimidine ring, as indicated by the strong π → π* interactions. The lone pairs on the nitrogen atoms also participate in delocalization, further stabilizing the system.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior and conformational flexibility of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For a relatively rigid molecule like this compound, conformational analysis is straightforward. The primary source of flexibility would be the rotation of the methyl group. MD simulations can be employed to explore the potential energy surface associated with this rotation and to study the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic setting. nih.gov
Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides indispensable methods for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For pyrimidine derivatives, DFT calculations are frequently employed to determine Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with the B3LYP hybrid functional and a comprehensive basis set like 6-311++G(d,p). mdpi.comtandfonline.com Studies on various substituted pyrimidines have demonstrated a strong linear correlation between theoretically calculated and experimentally observed chemical shifts. mdpi.com For instance, computational analyses of compounds such as 2-chloro-4,6-bis-styrylpyrimidine have shown a "perfect match" between DFT-predicted spectra and experimental data, validating the proposed structures. mdpi.com This high level of accuracy allows for the confident assignment of complex spectra and the structural elucidation of new pyrimidine compounds. mdpi.comijcce.ac.ir The process involves optimizing the molecular geometry to its lowest energy state before performing the NMR calculations, which can be carried out simulating different solvent environments. mdpi.com
Vibrational Frequencies: Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. q-chem.com Harmonic vibrational frequencies are calculated for the optimized molecular structure, typically using DFT methods like B3LYP with a 6-311++G(d,p) basis set. physchemres.org It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which significantly improves the agreement with experimental data. physchemres.orgmdpi.com This computational approach allows for the assignment of specific vibrational modes, such as C-H stretching, ring vibrations, and substituent group vibrations, providing a detailed understanding of the molecule's dynamic behavior. physchemres.org The stability of the optimized molecular geometry is confirmed by ensuring the absence of imaginary (negative) frequencies in the calculation results. physchemres.org
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 160.8 | 161.5 | -0.7 |
| C4 | 138.7 | 139.1 | -0.4 |
| C5 | 129.1 | 128.8 | +0.3 |
| C6 | 114.9 | 115.3 | -0.4 |
Aromaticity Assessment and Electronic Properties of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. scialert.netwikipedia.org This inherent electron deficiency significantly influences its aromatic character and chemical reactivity. wikipedia.org The substituents—chloro, ethynyl, and methyl groups—on this compound further modulate these properties. The chloro and ethynyl groups are generally electron-withdrawing, further increasing the π-deficiency of the ring, particularly at the 2, 4, and 6 positions. scialert.netontosight.ai Conversely, the methyl group at the 6-position is electron-releasing, which can slightly counteract this effect. scialert.net
Aromaticity Assessment: The aromaticity of pyrimidine and its derivatives is a subject of significant theoretical interest and is commonly quantified using magnetic and geometric criteria.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, where negative values inside the ring typically indicate aromatic character, and positive values suggest anti-aromaticity. acs.org Pyrimidine is considered aromatic, though less so than benzene.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index where a value of 1 represents a fully aromatic system (like benzene), and values close to 0 indicate a non-aromatic system. rsc.orgresearchgate.net The HOMA index effectively measures the geometric similarity of a given ring to the archetypal aromatic system, benzene. researchgate.netnih.gov
Computational studies on a variety of substituted pyrimidines have consistently shown that substitution tends to decrease the aromaticity of the ring compared to the parent pyrimidine molecule. Both electron-donating and electron-withdrawing groups disrupt the ideal π-electron delocalization, leading to lower aromaticity as quantified by indices like HOMA and NICS. rsc.orgdtu.dk Therefore, it is predicted that the combined electronic effects of the chloro, ethynyl, and methyl substituents in this compound would result in a reduced aromatic character for the pyrimidine ring.
| Compound | HOMA Index | NICS(1) (ppm) | Aromatic Character |
|---|---|---|---|
| Benzene | 1.00 | -10.2 | Highly Aromatic |
| Pyrimidine | ~0.85 | -6.7 | Moderately Aromatic |
2 Chloro 4 Ethynyl 6 Methylpyrimidine As a Versatile Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Scaffolds
The inherent reactivity of its functional groups makes 2-Chloro-4-ethynyl-6-methylpyrimidine an ideal candidate for the synthesis of intricate heterocyclic systems. The chloro group can be readily displaced by nucleophiles, while the ethynyl (B1212043) group can participate in a variety of coupling and cycloaddition reactions.
Precursor for Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct literature examples for the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines are not extensively documented, its structure suggests a plausible synthetic route.
The general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. In the context of this compound, a potential pathway would involve its reaction with hydrazine (B178648) or a substituted hydrazine. The initial nucleophilic attack of hydrazine at the C2 position would displace the chloro group, forming a 2-hydrazinyl-4-ethynyl-6-methylpyrimidine intermediate. Subsequent intramolecular cyclization, driven by the attack of the other nitrogen of the hydrazine onto the ethynyl group, would lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The reaction conditions would likely require a catalyst, such as a copper or palladium salt, to facilitate the cyclization onto the alkyne.
Table 1: Potential Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactant | Catalyst | Solvent | Temperature (°C) | Potential Product |
| Hydrazine hydrate | CuI / Base | DMF | 80-120 | 5-methyl-7-aminopyrazolo[1,5-a]pyrimidine |
| Phenylhydrazine | Pd(PPh₃)₄ / CuI | Toluene | 100-110 | 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
This table presents hypothetical reaction conditions based on known synthetic methodologies for similar compounds.
Building Block for Bridged and Spirocyclic Pyrimidine Derivatives
The construction of bridged and spirocyclic frameworks containing a pyrimidine moiety presents a significant synthetic challenge, yet offers access to novel chemical space with unique three-dimensional structures. The dual reactivity of this compound provides a strategic advantage in the design of synthetic routes to these complex molecules.
For the synthesis of bridged pyrimidines, a bifunctional nucleophile could be employed to react with both the chloro and ethynyl groups. For instance, a diamine or a diol could first displace the chlorine atom, and the remaining nucleophilic group could then be induced to attack the ethynyl group in an intramolecular fashion, forming a bridge across the pyrimidine ring.
Spirocyclic pyrimidines could be envisioned through a different approach. A Sonogashira coupling of the ethynyl group with a suitable partner bearing a nucleophilic site could be followed by an intramolecular nucleophilic substitution at the C2 position. Alternatively, a bifunctional reagent could react sequentially with both reactive sites to construct the spirocyclic system. While specific examples utilizing this compound are not prominent in the literature, its potential as a building block for such structures is significant.
Utility in the Development of New Catalytic Processes
The ethynyl group of this compound can act as a ligand for transition metals, suggesting its potential utility in the development of novel catalytic systems. The pyrimidine ring itself can also coordinate with metal centers. This dual coordinating ability could be exploited to design catalysts with unique reactivity and selectivity.
For example, the compound could be used to synthesize novel pincer-type ligands, where the pyrimidine ring and the ethynyl group, along with another donor atom, coordinate to a metal center. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. The electronic properties of the pyrimidine ring, which can be tuned by further substitution, would allow for the fine-tuning of the catalyst's activity.
Applications in the Synthesis of Advanced Materials and Optoelectronic Compounds
The rigid, planar structure of the pyrimidine ring, combined with the linear ethynyl group, makes this compound an attractive building block for advanced materials with interesting optoelectronic properties. The ethynyl group is a key component in many conjugated systems, which are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Through Sonogashira cross-coupling reactions, the ethynyl group can be used to extend the π-conjugated system by linking the pyrimidine core to other aromatic or heteroaromatic units. The presence of the nitrogen atoms in the pyrimidine ring can also influence the electronic properties of the resulting materials, such as their electron affinity and charge transport characteristics. The chloro group provides a handle for further functionalization, allowing for the attachment of solubilizing groups or other functional moieties to tailor the material's properties for specific applications.
Table 2: Potential Optoelectronic Properties of Polymers Derived from this compound
| Polymer Architecture | Potential Emission Color | Potential Application |
| Alternating copolymer with fluorene | Blue-Green | OLEDs |
| Donor-acceptor polymer with thiophene | Red | OPVs |
This table illustrates the potential applications based on the general properties of similar conjugated polymers.
Derivatization for Enhanced Chemical Diversity and Library Synthesis
In the realm of drug discovery and materials science, the ability to rapidly generate a large number of diverse molecules is crucial. This compound is an excellent scaffold for the creation of chemical libraries due to its two orthogonal reactive sites.
The chloro group can be substituted with a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution. This allows for the introduction of a diverse set of functional groups at the C2 position. Simultaneously or sequentially, the ethynyl group can be modified through various reactions such as:
Sonogashira coupling: to introduce aryl or vinyl substituents.
Click chemistry (Huisgen cycloaddition): to form triazoles with a variety of partners.
Hydration or hydroamination: to generate ketones or enamines.
Cycloaddition reactions: to construct other heterocyclic rings.
This dual reactivity allows for a combinatorial approach to library synthesis, where a matrix of products can be generated by reacting a set of nucleophiles at the C2 position with a set of reaction partners at the C4-ethynyl position.
Table 3: Exemplary Derivatization Reactions of this compound
| Reaction Type | Reagent | Position of Reaction | Product Class |
| Nucleophilic Substitution | Morpholine | C2 | 2-(Morpholin-4-yl)-4-ethynyl-6-methylpyrimidine |
| Sonogashira Coupling | Phenylacetylene | C4 | 2-Chloro-4-(phenylethynyl)-6-methylpyrimidine |
| Click Chemistry | Benzyl azide (B81097) | C4 | 2-Chloro-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methylpyrimidine |
This table provides examples of potential derivatization reactions based on the known reactivity of the functional groups.
Future Directions and Emerging Research Avenues in 2 Chloro 4 Ethynyl 6 Methylpyrimidine Chemistry
Development of Highly Selective and Efficient Catalytic Systems for Functionalization
The inherent reactivity of the chloro and ethynyl (B1212043) groups in 2-chloro-4-ethynyl-6-methylpyrimidine makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on the development of highly selective and efficient catalytic systems to functionalize these sites independently or in a controlled, sequential manner.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions. The ethynyl group at the 4-position is a prime candidate for Sonogashira coupling, click chemistry, and other alkyne-based transformations. organic-chemistry.orgwikipedia.org The development of orthogonal catalytic systems that can selectively address one reactive site while leaving the other intact will be a key area of investigation. For instance, palladium-catalyzed cross-coupling reactions could be fine-tuned to favor either the C-Cl or C-ethynyl bond, depending on the choice of catalyst, ligands, and reaction conditions.
A hypothetical example of selective functionalization is presented in the table below, illustrating potential research targets.
| Catalyst System | Reagent | Target Functional Group | Potential Product |
| Pd(PPh₃)₄, CuI | Aryl iodide | Ethynyl | 2-Chloro-4-(arylethynyl)-6-methylpyrimidine |
| Pd₂(dba)₃, Xantphos | Aryl boronic acid | Chloro | 2-Aryl-4-ethynyl-6-methylpyrimidine |
| Ru(II) catalyst | Azide (B81097) | Ethynyl | 2-Chloro-6-methyl-4-(1,2,3-triazol-4-yl)pyrimidine |
Further research into novel ligand designs and catalytic systems, including those based on earth-abundant metals, will be crucial for achieving high efficiency and selectivity in the derivatization of this versatile scaffold.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the adoption of automated synthesis and flow chemistry. These technologies offer significant advantages in terms of reproducibility, scalability, and safety. The synthesis and functionalization of this compound and its derivatives are well-suited for integration into these modern platforms.
Innovative Applications of Green Chemistry Principles in its Production and Derivatization
Modern synthetic chemistry places a strong emphasis on sustainability and the implementation of green chemistry principles. rasayanjournal.co.innih.gov The future production and derivatization of this compound will undoubtedly be influenced by these considerations. Research in this area will likely focus on several key aspects:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalyst Efficiency and Recyclability: Developing highly active catalysts that can be used in low loadings and can be easily recovered and reused. semanticscholar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste generation.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.in
By incorporating these green chemistry principles, the synthesis and application of this compound can be made more sustainable and environmentally friendly.
Advanced Computational Modeling for Reaction Mechanism Prediction and Property Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. utep.edu In the context of this compound, advanced computational modeling can play a pivotal role in several areas:
Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the mechanisms of various catalytic and non-catalytic reactions involving this compound. mdpi.com This understanding can guide the rational design of more efficient and selective synthetic protocols.
Prediction of Physicochemical Properties: Computational models can be used to predict key properties of novel derivatives, such as their electronic structure, solubility, and reactivity. This information can help in prioritizing synthetic targets with desired characteristics.
Virtual Screening: For applications in drug discovery or materials science, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets or their performance in specific materials applications.
The synergy between experimental and computational approaches will be crucial for accelerating the discovery and development of new applications for this versatile pyrimidine (B1678525) scaffold. A hypothetical comparison of experimental and computationally predicted properties for a derivative is shown below.
| Property | Experimental Value | Computational Prediction (Method) |
| Absorption Maximum (λmax) | 420 nm | 415 nm (TD-DFT) |
| HOMO-LUMO Gap | 2.95 eV | 3.05 eV (DFT/B3LYP) |
| Dipole Moment | 3.5 D | 3.7 D (DFT/B3LYP) |
Exploration of Novel Synthetic Pathways to Access Unprecedented Analogs
While the functionalization of the existing chloro and ethynyl groups offers a vast chemical space to explore, future research will also focus on developing novel synthetic pathways to access unprecedented analogs of this compound. This could involve modifications to the pyrimidine core itself or the introduction of new functional groups at the methyl position.
For instance, methods for the selective activation and functionalization of the C-H bonds of the methyl group could open up new avenues for derivatization. Furthermore, the development of de novo synthetic strategies that allow for the construction of the pyrimidine ring with various substituents in a controlled manner will be highly valuable for generating a diverse range of analogs. beilstein-journals.org These novel synthetic approaches will expand the accessible chemical space and provide access to compounds with unique structures and properties.
Expanding its Role in Interdisciplinary Chemical Research Initiatives
The unique structural features of this compound make it a promising candidate for a wide range of interdisciplinary research initiatives. Its ability to undergo "click" reactions via the ethynyl group makes it an attractive building block for applications in chemical biology, where it can be used to label and track biomolecules. nih.gov
In materials science, the rigid pyrimidine core and the potential for extended conjugation through the ethynyl group suggest its utility in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro and ethynyl groups also provide handles for anchoring the molecule to surfaces or incorporating it into polymeric structures. The exploration of these and other interdisciplinary applications will undoubtedly be a major focus of future research on this versatile compound.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-ethynyl-6-methylpyrimidine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and ethynylation of the pyrimidine core. For example:
Chlorination : Introduce chlorine at the 2-position via nucleophilic aromatic substitution using POCl₃ or PCl₅ under reflux .
Ethynylation : Employ Sonogashira coupling to introduce the ethynyl group at the 4-position, using a palladium catalyst and trimethylsilylacetylene (TMSA) followed by deprotection .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies protons on the pyrimidine ring (δ 8.2–8.5 ppm for H-5) and ethynyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the sp-hybridized carbon of the ethynyl group (~75–85 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles, critical for confirming stereoelectronic effects .
- FT-IR : Detect C≡C stretching vibrations (~2100–2260 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Management : Segregate halogenated waste in designated containers for professional disposal. Avoid aqueous neutralization due to potential HCl release .
- Emergency Measures : In case of skin contact, wash with 10% sodium bicarbonate solution and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in Sonogashira coupling during synthesis?
- Methodological Answer :
- Catalyst System : Use Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in THF at 60°C. Add Et₃N (2 equiv) to scavenge HCl .
- Solvent Effects : Replace THF with DMF for higher dielectric constant, improving Pd catalyst activity.
- Monitoring : Track reaction progress via GC-MS. Terminate at 80% conversion to minimize byproducts like homocoupled alkynes .
Q. What insights do DFT calculations provide into the electronic properties of this compound?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The ethynyl group lowers LUMO energy, enhancing electrophilicity at the 4-position .
- NBO Analysis : Hyperconjugation between the ethynyl π-system and pyrimidine ring stabilizes the molecule by ~15 kcal/mol .
- Reactivity Predictions : Fukui indices (ƒ⁺) suggest the 2-chloro site is prone to nucleophilic substitution, while the ethynyl group favors electrophilic additions .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies :
- Ethynyl Group Replacement : Substitute with aryl groups (e.g., phenyl) to improve lipophilicity (logP >2.5) for membrane penetration .
- Methyl Substitution : Replace the 6-methyl group with trifluoromethyl to enhance metabolic stability (t₁/₂ increased by 40% in microsomal assays) .
- Biological Testing : Use kinase inhibition assays (e.g., EGFR IC₅₀) and molecular docking (AutoDock Vina) to prioritize derivatives with ΔG < -8 kcal/mol .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (25°C, 0.1 M buffers):
- Acidic (pH 2) : Hydrolysis of the ethynyl group occurs within 24 hours.
- Neutral (pH 7) : Stable for >7 days.
- Basic (pH 10) : Rapid decomposition via ring-opening (t₁/₂ = 2 hours) .
- Thermal Stability : TGA analysis shows decomposition onset at 180°C, making it suitable for reactions below 150°C .
Q. How does this compound compare structurally and functionally to related pyrimidine derivatives?
- Methodological Answer :
- Comparative Analysis :
| Compound | Key Structural Feature | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| This compound | Ethynyl group at C4 | EGFR: 0.8 µM | |
| 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine | Pyridine ring at C6 | Anticancer: 1.2 µM | |
| 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine | Oxazepane ring | Antimicrobial: 0.5 µM |
- Functional Insights : The ethynyl group enhances π-π stacking with tyrosine kinase domains, while methylsulfonyl substitutions improve solubility and target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
